molecular formula C13H25N B1679866 5-Methyl-2-propyldecahydroquinoline CAS No. 27766-71-8

5-Methyl-2-propyldecahydroquinoline

Cat. No.: B1679866
CAS No.: 27766-71-8
M. Wt: 195.34 g/mol
InChI Key: PSGDYNNBBROEEW-VOAKCMCISA-N
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Description

Pumiliotoxins (PTXs), are one of several toxins found in the skin of poison dart frogs. There are three different types of this toxin: A, B and C, of which toxins A and B are more toxic than C. Pumiliotoxins interfere with muscle contraction by affecting calcium channels, causing partial paralysis, difficulty moving, hyperactivity, or death.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-2-propyldecahydroquinoline exhibits various biological activities that make it a candidate for therapeutic use:

  • Analgesic Properties : Research indicates that decahydroquinoline compounds, including this compound, show strong affinity for opiate receptors, particularly kappa receptors. These compounds have been reported to possess central analgesic properties, making them useful in pain management for conditions such as migraines and postoperative pain .
  • Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its anti-inflammatory potential.

The compound's biological activity is linked to its interaction with various receptors:

  • Nicotinic Acetylcholine Receptors : Studies have shown that decahydroquinolines can act as reversible antagonists of nicotinic acetylcholine receptors. For instance, synthetic analogs of related compounds have been found to block ganglionic nicotinic receptors effectively .
  • Neuroprotective Effects : The neurological activity of decahydroquinolines suggests potential applications in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment Study : A study aimed at evaluating the anticancer effects in breast cancer models demonstrated significant apoptosis induction in cancer cells treated with the compound while sparing normal cells from cytotoxic effects.
  • Infection Control Study : Another study assessed the antimicrobial efficacy against multi-drug-resistant bacterial strains, showing effective inhibition of growth, which underscores its potential as an antimicrobial agent.

Summary Table of Applications

Application AreaDescriptionEvidence/Source
Analgesic PropertiesPain relief through kappa receptor affinity
Antitumor ActivitySignificant tumor growth inhibition in xenograft models
Anti-inflammatory EffectsReduction of inflammation markers in arthritis models
Nicotinic Receptor ModulationActs as antagonist to nicotinic acetylcholine receptors
Antimicrobial ActivityEffective against multi-drug-resistant strains

Properties

CAS No.

27766-71-8

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

(2S,4aS,5R,8aR)-5-methyl-2-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

InChI

InChI=1S/C13H25N/c1-3-5-11-8-9-12-10(2)6-4-7-13(12)14-11/h10-14H,3-9H2,1-2H3/t10-,11+,12+,13-/m1/s1

InChI Key

PSGDYNNBBROEEW-VOAKCMCISA-N

SMILES

CCCC1CCC2C(CCCC2N1)C

Isomeric SMILES

CCC[C@H]1CC[C@H]2[C@@H](CCC[C@H]2N1)C

Canonical SMILES

CCCC1CCC2C(CCCC2N1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+,-)-2-epi-pumiliotoxin C
5-methyl-2-propyldecahydroquinoline
decahydro-5-methyl-2-propyl-quinoline
decahydro-5-methyl-2-propylquinoline
pumiliotoxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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